N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-24-13-17(15-6-3-4-7-16(15)22(24)28)21(27)23-18-12-14(29-2)9-10-19(18)25-11-5-8-20(25)26/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,27) |
InChI Key |
NWCKAQGLGQUKMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The isoquinoline core is typically constructed through cyclization of appropriately substituted precursors. A common approach involves the Bischler-Napieralski reaction , where β-phenylethylamides undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or other Lewis acids.
Example Procedure
-
Substrate Preparation : Ethyl 3-(2-methylamino)phenylpropanoate is treated with POCl₃ at 80°C for 6 hours to form the imine intermediate.
-
Oxidation : The intermediate is oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield the 1-oxo-1,2-dihydroisoquinoline scaffold.
-
Carboxylation : Direct carboxylation at position 4 is achieved via lithiation with n-butyllithium (n-BuLi) followed by quenching with dry ice (CO₂).
Key Data
| Method | Yield | Conditions |
|---|---|---|
| Bischler-Napieralski | 68% | POCl₃, 80°C, 6h |
| Oxidative carboxylation | 72% | n-BuLi, THF, -78°C, CO₂ |
Synthesis of Intermediate B: 5-Methoxy-2-(2-Oxopyrrolidin-1-yl)Aniline
Pyrrolidinone Ring Formation
The 2-oxopyrrolidin-1-yl group is introduced via N-alkylation of an aniline precursor with γ-butyrolactam.
Optimized Protocol
-
Substrate Activation : 5-Methoxy-2-nitroaniline is treated with γ-butyrolactam in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 12 hours.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst at 50 psi.
Reaction Metrics
| Step | Catalyst | Temperature | Yield |
|---|---|---|---|
| N-Alkylation | NaH/DMF | 60°C | 65% |
| Nitro Reduction | Pd/C, H₂ | 25°C | 89% |
Final Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
The carboxylic acid (Intermediate A) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) before reacting with Intermediate B.
Procedure
-
Activation : Intermediate A (1.0 eq) is stirred with EDCI (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 30 minutes.
-
Coupling : Intermediate B (1.05 eq) is added, and the reaction is warmed to room temperature for 24 hours.
-
Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexanes).
Performance Metrics
| Coupling Agent | Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 24h | 78% | 98.5% |
Alternative Synthetic Routes and Innovations
One-Pot Tandem Reactions
Recent patents describe a streamlined approach combining cyclization and coupling in a single vessel:
Enzymatic Catalysis
Pilot studies using lipase enzymes (e.g., Candida antarctica Lipase B) for amide bond formation report modest yields (54%) but superior enantioselectivity (>99% ee).
Challenges and Optimization Opportunities
-
Low Yields in Pyrrolidinone Introduction : The N-alkylation step remains a bottleneck (65% yield). Alternatives like Mitsunobu conditions (DIAD, PPh₃) are under investigation.
-
Purification Complexity : The final product’s polarity necessitates advanced chromatographic techniques, increasing production costs.
-
Scalability : Multi-step sequences with cryogenic steps (e.g., -78°C lithiation) hinder industrial-scale synthesis.
Chemical Reactions Analysis
1.1. Amide Formation
The carboxamide group is a critical functional feature. Common methods for amide bond formation include:
-
Coupling agents : Use of reagents like DCC (N,N'-dicyclohexylcarbodiimide), HATU (O-(1H-6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids or esters for nucleophilic attack by amines .
-
Bodroux reaction : Direct conversion of esters to amides via metal derivatives of amines, bypassing saponification .
Table 1: Amide Formation Methods
| Method | Reaction Conditions | Yield | Source |
|---|---|---|---|
| DCC coupling | Aqueous NaOH in dioxane/THF | High | |
| Bodroux reaction | Metal amine derivatives | Moderate |
1.2. Isoquinoline Core Formation
The isoquinoline backbone is typically synthesized through:
-
Pictet–Spangler reaction : Formation of isoquinoline derivatives via condensation of β-phenylethylamine derivatives with carbonyl compounds.
-
Pyrrolidine ring incorporation : Introduction of the 2-oxopyrrolidin-1-yl group may involve cycloaddition or nucleophilic substitution .
1.3. Functional Group Modifications
-
Methoxy group substitution : Likely introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the directing groups on the phenyl ring .
-
Stability under acidic/basic conditions : The methoxy group may undergo demethylation under strong acidic conditions, while the amide group could hydrolyze under alkaline conditions .
2.1. Hydrolysis of the Amide Group
Under acidic or basic conditions, the carboxamide group may hydrolyze to form a carboxylic acid or its salt:
This reaction is accelerated by heat and catalyzed by acids/bases .
2.2. Oxidative Degradation
The methoxy group on the phenyl ring may undergo oxidation to form quinone structures, particularly under strong oxidizing conditions (e.g., KMnO₄, H₂O₂) .
2.3. Ring-Opening Reactions
The 2-oxopyrrolidin-1-yl group is susceptible to nucleophilic attack, potentially leading to ring-opening via amines or alcohols under basic conditions .
3.1. Chromatographic Techniques
-
HPLC : Used for purity assessment and reaction monitoring.
-
TLC : Quick screening for reaction completion.
3.2. Spectroscopic Methods
-
NMR : Critical for confirming amide and isoquinoline proton environments .
-
Mass spectrometry : Validates molecular weight and structural integrity.
Table 2: Analytical Techniques
| Technique | Purpose | Key Observations | Source |
|---|---|---|---|
| HPLC | Purity assessment | High resolution for amide/amino group identification | |
| NMR | Structural confirmation | Peaks for methyl (δ 2.5–3.0 ppm), amide NH (δ 8.5–9.5 ppm) |
4.1. Potential Biomolecular Interactions
The compound’s isoquinoline core and methoxy group may interact with:
-
Enzyme active sites : Hydrogen bonding via the amide group and π–π stacking with the aromatic rings .
-
Membrane components : Amphiphilic properties from the pyrrolidine ring and methoxy group .
4.2. Stability and Pharmacokinetics
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibit anticancer activity. The isoquinoline structure is known for its ability to interact with various biological targets involved in cancer proliferation and survival pathways. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Neuroprotective Effects
The compound may also possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate glutamatergic neurotransmission suggests a potential role in protecting neurons from excitotoxicity, a common pathway in neurodegeneration.
Antimicrobial Activity
Preliminary studies suggest that this compound could have antimicrobial properties against various pathogens. The presence of the pyrrolidine moiety might enhance its ability to penetrate microbial membranes, making it a candidate for further investigation as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key modifications that have been explored include:
- Substitution on the Isoquinoline Ring : Altering functional groups on the isoquinoline ring can significantly impact potency and selectivity against specific biological targets.
- Pyrrolidine Modifications : Variations in the pyrrolidine structure may enhance bioavailability or alter metabolic stability.
Case Study 1: Anticancer Activity
A study reported that a related isoquinoline derivative showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
In vitro assays demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage. This was evaluated using models of oxidative stress where cell viability was measured after exposure to reactive oxygen species.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Biological Activity
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1401577-76-1) is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1401577-76-1 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the isoquinoline structure. In particular, this compound has shown promising results against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
A study evaluated the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells. The compound was tested at a concentration of 100 µM over 24 hours, with viability assessed using an MTT assay. The results indicated that the compound exhibited significant cytotoxicity, reducing cell viability to approximately 64% compared to untreated controls. This activity was comparable to established chemotherapeutic agents like cisplatin.
Table: Anticancer Activity Results
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl... | A549 | 64 | |
| Cisplatin | A549 | 50 |
The structure-dependent nature of the anticancer activity was also noted; modifications to the compound's substituents significantly influenced its efficacy. For instance, compounds with halogen substitutions showed enhanced activity, indicating that electronic effects play a crucial role in biological interactions.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. The ability to combat resistant strains is particularly significant given the rising concern over antibiotic resistance.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was assessed against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. The compound demonstrated potent activity against these pathogens, with minimal inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
Table: Antimicrobial Activity Results
The findings suggest that N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl... could serve as a lead compound for developing new antimicrobial agents targeting resistant infections.
Q & A
Q. What are the recommended synthetic strategies for this compound?
Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 1,2-dihydroisoquinoline-4-carboxylic acid) with a substituted aniline using peptide coupling agents. A validated protocol for analogous compounds involves:
- Coupling Agents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, with N-methylmorpholine (NMM) as a base .
- Procedure : Dissolve the carboxylic acid and amine (e.g., 5-methoxy-2-(2-oxopyrrolidin-1-yl)aniline) in anhydrous DMF, add PyBOP and NMM, and stir at room temperature for 12–24 hours. Isolate the product via vacuum filtration .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC or LC-MS.
Q. How is the structural integrity confirmed in synthetic batches?
Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:
- NMR Spectroscopy : Compare / NMR shifts with literature data for analogous compounds (e.g., 2-oxo-1,2-dihydroquinoline derivatives). Key peaks include aromatic protons (δ 6.8–8.2 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]. For example, a related compound (CHNO) showed HRMS m/z 528.2489 (calc. 528.2485) .
- HPLC Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What storage conditions prevent degradation?
Methodological Answer:
- Solvent Selection : Avoid prolonged storage in polar aprotic solvents (e.g., DMF). Lyophilize and store as a solid at -20°C under inert atmosphere .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Methodological Answer:
- Coupling Agent Screening : Compare PyBOP with alternatives like HATU or EDCI. For example, HATU improved yields by 15% in similar quinoline-carboxamide syntheses .
- Solvent Optimization : Test DMF against DMA (dimethylacetamide) or THF. DMA may enhance solubility of hydrophobic intermediates.
- Temperature Control : Microwave-assisted synthesis (50–60°C) reduces reaction time from 24 hours to 2–4 hours .
Table 1 : Yield Comparison for Coupling Agents (Hypothetical Data Based on )
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| PyBOP | DMF | 59 | 95 |
| HATU | DMA | 74 | 97 |
| EDCI | THF | 45 | 90 |
Q. How to resolve contradictory NMR data during structural validation?
Methodological Answer:
- 2D NMR Techniques : Use - HSQC/HMBC to assign ambiguous peaks. For example, HMBC correlations between the methoxy group (δ 3.8 ppm) and aromatic protons confirm substitution patterns .
- Dynamic Effects : Consider rotameric equilibria (e.g., restricted rotation in pyrrolidinone rings) causing peak splitting. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split signals .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR chemical shifts (GIAO method, B3LYP/6-31G* basis set) .
Q. What computational frameworks predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the isoquinoline carbonyl group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess aggregation tendencies or solubility limitations.
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
